N-benzyl-2-(3-(3-methoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetamide
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Overview
Description
N-benzyl-2-(3-(3-methoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetamide is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(3-(3-methoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thieno[2,3-d]pyrimidine core, followed by the introduction of the benzyl and acetamide groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-(3-(3-methoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce certain functional groups, potentially altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often require controlled temperatures and specific solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated compound.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.
Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals.
Industry: It could be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-benzyl-2-(3-(3-methoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events that result in the compound’s observed effects. The exact pathways involved would depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
- N-Benzyl-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-2-propenamide
- N-Benzyl-2-cyano-3-(3-ethoxy-4-hydroxyphenyl)-2-propenamide
- N-Benzyl-2-cyano-3-(4-hydroxyphenyl)-2-propenamide
Uniqueness
N-benzyl-2-(3-(3-methoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetamide stands out due to its unique combination of functional groups and its potential for diverse applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and industrial purposes.
Biological Activity
N-benzyl-2-(3-(3-methoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetamide is a complex organic compound with significant potential in medicinal chemistry. This compound belongs to the thienopyrimidine class, known for various biological activities including anticancer properties. This article synthesizes findings from diverse sources to explore the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
The chemical structure of this compound is characterized by a thienopyrimidine core with additional functional groups that enhance its biological activity. The molecular formula is C23H21N3O2S2 with a molar mass of 435.56 g/mol .
Research indicates that compounds within the thienopyrimidine class exhibit biological activities through several mechanisms:
- Inhibition of Enzymatic Activity : Thienopyrimidines have been shown to inhibit specific enzymes involved in cancer cell proliferation. For instance, they can target bromodomains in proteins such as TRIM24, which play a role in tumorigenesis .
- Antioxidant Properties : Some derivatives demonstrate antioxidant activities that may protect cells from oxidative stress, contributing to their anticancer effects.
- Modulation of Signaling Pathways : These compounds can interfere with signaling pathways critical for cancer cell survival and proliferation.
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound:
- Cell Line Studies : In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines including prostate cancer (LNCaP and C4-2B) and non-small cell lung cancer (A549). IC50 values for these cell lines were reported at approximately 1.08 μM and 0.75 μM respectively .
- Mechanistic Studies : Molecular docking studies have shown that the compound interacts effectively with key proteins involved in cancer progression such as EGFR tyrosine kinase . This interaction suggests potential pathways through which the compound may exert its anticancer effects.
Comparative Efficacy
The following table summarizes the IC50 values of this compound compared to other known anticancer agents:
Compound Name | Cancer Cell Line | IC50 Value (μM) |
---|---|---|
N-benzyl-... | LNCaP | 1.88 |
N-benzyl-... | A549 | 0.75 |
Olmitinib | DU145 | Similar to DHFP |
Case Studies
Recent publications have documented case studies involving the synthesis and evaluation of thienopyrimidine derivatives:
- Study on TRIM24 Inhibition : A study focused on optimizing derivatives for TRIM24 inhibition reported promising results with compounds showing low micromolar activity against prostate cancer cells .
- Molecular Docking Analysis : Another study utilized molecular docking to evaluate interactions with EGFR and found that certain derivatives had binding affinities comparable to established drugs .
Properties
Molecular Formula |
C24H23N3O4S |
---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
N-benzyl-2-[3-(3-methoxyphenyl)-5,6-dimethyl-2,4-dioxothieno[2,3-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C24H23N3O4S/c1-15-16(2)32-23-21(15)22(29)27(18-10-7-11-19(12-18)31-3)24(30)26(23)14-20(28)25-13-17-8-5-4-6-9-17/h4-12H,13-14H2,1-3H3,(H,25,28) |
InChI Key |
YXXZCGXLDVUYDG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=O)N2CC(=O)NCC3=CC=CC=C3)C4=CC(=CC=C4)OC)C |
Origin of Product |
United States |
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